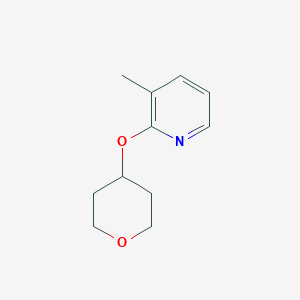

3-Methyl-2-(oxan-4-yloxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-2-(oxan-4-yloxy)pyridine: is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyridine ring substituted with a methyl group at the third position and an oxan-4-yloxy group at the second position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(oxan-4-yloxy)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyridine with oxan-4-yloxy chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can be employed to achieve high yields of the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyl-2-(oxan-4-yloxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-yloxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

3-Methyl-2-(oxan-4-yloxy)pyridine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Medicine: Pyridine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and antiviral activities.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3-Methyl-2-(oxan-4-yloxy)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease processes.

Comparación Con Compuestos Similares

2-Methylpyridine: A simpler pyridine derivative with a methyl group at the second position.

4-Methyl-2-(oxan-4-yloxy)pyridine: A structural isomer with the oxan-4-yloxy group at the fourth position.

3-Methyl-4-(oxan-4-yloxy)pyridine: Another isomer with the oxan-4-yloxy group at the fourth position.

Comparison: 3-Methyl-2-(oxan-4-yloxy)pyridine is unique due to the specific positioning of the methyl and oxan-4-yloxy groups on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity compared to its isomers. For example, the position of the substituents can influence the compound’s ability to interact with specific enzymes or receptors, leading to variations in its therapeutic potential and industrial applications.

Actividad Biológica

3-Methyl-2-(oxan-4-yloxy)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a methyl group and an oxan-4-yloxy substituent, influencing its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and potential therapeutic uses.

Molecular Structure:

- Chemical Formula: C₁₁H₁₃N₁O₂

- Molecular Weight: 191.23 g/mol

The compound exhibits a pyridine ring that is essential for its biological activity, allowing it to participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific enzymes and receptors. This interaction can modulate enzymatic activity and influence signaling pathways within cells. Some proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis.

- Receptor Modulation: It can bind to various receptors, altering their activity and influencing physiological responses.

1. Antimicrobial and Antiviral Properties

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial and antiviral activities. These properties are being explored for potential therapeutic applications against various pathogens.

2. Enzyme Interaction Studies

The compound has been utilized in studies examining enzyme interactions, particularly in biochemical assays. Its role as a ligand allows researchers to investigate the kinetics of enzyme-substrate interactions and the effects of inhibitors on enzyme activity.

Study on Metabolic Effects

A notable study focused on the effects of this compound on lipid metabolism in animal models. The findings revealed that administration of the compound resulted in:

- Reduction in Hepatic Triglycerides: The compound significantly lowered triglyceride levels in the liver of rats subjected to high-fat diets.

- Improvement in Insulin Sensitivity: Enhanced insulin sensitivity was observed, suggesting potential applications in managing metabolic disorders such as diabetes .

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of pathogens | |

| Enzyme Inhibition | Modulation of enzyme activity | |

| Lipid Metabolism | Reduced triglycerides; improved insulin sensitivity |

Applications in Research

This compound is being investigated for various applications:

- Medicinal Chemistry: As a potential lead compound for developing new drugs targeting metabolic syndromes.

- Biochemical Assays: Utilized as a ligand to study enzyme kinetics and interactions.

- Material Science: Investigated for its role in synthesizing polymers with unique properties due to its functional groups.

Propiedades

IUPAC Name |

3-methyl-2-(oxan-4-yloxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9-3-2-6-12-11(9)14-10-4-7-13-8-5-10/h2-3,6,10H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRKUYVTPQSDTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.